molecular formula C11H15NO2 B1202044 (s)-n-Methylsalsolinol CAS No. 53622-85-8

(s)-n-Methylsalsolinol

Cat. No.: B1202044
CAS No.: 53622-85-8
M. Wt: 193.24 g/mol
InChI Key: RKMGOUZXGHZLBJ-ZETCQYMHSA-N
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Description

(S)-N-Methylsalsolinol is a naturally occurring compound found in the human brain and various plants. It is a derivative of salsolinol, which is formed through the enzymatic methylation of salsolinol. This compound has garnered significant interest due to its potential role in neurodegenerative diseases, particularly Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-N-Methylsalsolinol can be synthesized through several methods. One common approach involves the methylation of salsolinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methylation using methyltransferases derived from microbial sources is a preferred method due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methylsalsolinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methyl-dihydroxyphenylacetaldehyde.

    Reduction: Reduction reactions can convert it back to salsolinol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Alkyl halides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: N-methyl-dihydroxyphenylacetaldehyde.

    Reduction: Salsolinol.

    Substitution: Various N-alkylated derivatives.

Scientific Research Applications

(S)-N-Methylsalsolinol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Studies focus on its role in neurotransmitter pathways and its potential neurotoxic effects.

    Medicine: Research investigates its involvement in the pathogenesis of Parkinson’s disease and its potential as a biomarker.

    Industry: It is used in the production of pharmaceuticals and as a research tool in neurochemistry.

Mechanism of Action

(S)-N-Methylsalsolinol exerts its effects primarily through interaction with dopaminergic neurons. It inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This compound also induces oxidative stress and mitochondrial dysfunction, contributing to neurodegeneration. The molecular targets include dopamine transporters and mitochondrial complexes.

Comparison with Similar Compounds

    Salsolinol: The parent compound, less methylated.

    N-Methyl-dihydroxyphenylacetaldehyde: An oxidation product.

    Tetrahydroisoquinolines: Structurally related compounds with similar neuroactive properties.

Uniqueness: (S)-N-Methylsalsolinol is unique due to its specific methylation pattern, which significantly influences its biological activity and neurotoxic potential. Its role in neurodegenerative diseases sets it apart from other similar compounds, making it a critical focus of research in neurochemistry and neuropharmacology.

Properties

IUPAC Name

(1S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGOUZXGHZLBJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201867
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53622-85-8
Record name N-Methylsalsolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53622-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053622858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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